1-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
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Description
1-(3,4-Dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a compound likely to possess notable chemical and physical properties due to the presence of the triazole ring, dimethylphenyl group, and tetrahydrothiophene dioxide functionality. Triazole derivatives are known for their diverse chemical properties and applications, ranging from pharmaceuticals to materials science.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes, a process known as the click reaction, which is a part of the broader class of azide-alkyne Huisgen cycloaddition reactions. This process might involve copper(I)-catalyzed or ruthenium-catalyzed methodologies for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be analyzed using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and their spatial orientation. The presence of substituents on the triazole ring can significantly influence the molecule's overall geometry and its electronic properties (Prabhuswamy et al., 2016).
Scientific Research Applications
Synthesis and Antitumor Applications
One area of research has involved the synthesis and evaluation of triazole derivatives, including compounds structurally similar to the one , for their potential antitumor activities. For instance, studies have explored the interaction of triazole compounds with different substituents, investigating their capacity to act as prodrugs or direct antitumor agents. These compounds have shown promise in models of leukemia and other cancers, suggesting a potential route for the development of new cancer therapies (Stevens et al., 1984).
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis of triazole derivatives, including methodologies for generating substituted triazoles, have been extensively studied. This includes the development of novel synthetic routes to create triazole-based scaffolds, which can serve as key intermediates for further chemical transformations. Such studies are crucial for expanding the toolbox available for medicinal chemistry and drug discovery, enabling the design of molecules with enhanced biological activities (Ghose & Gilchrist, 1991).
Applications in Drug Design
Triazole derivatives have found applications in the design of peptidomimetics and biologically active compounds, owing to their structural versatility and ability to engage in various types of biological interactions. Research has shown that triazole-containing compounds can inhibit key proteins involved in disease processes, including cancer, highlighting their potential as therapeutic agents (Ferrini et al., 2015).
Novel Therapeutic Agents
The exploration of triazole derivatives as antimicrobial and antifungal agents has been a significant area of research. Novel triazole compounds have demonstrated activity against a range of pathogens, including bacteria and fungi, indicating their potential as leads for the development of new antimicrobial therapies. This research is particularly relevant in the context of rising antibiotic resistance, underscoring the need for new therapeutic options (Pokhodylo et al., 2021).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-N,5-dimethyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-11-5-6-14(9-12(11)2)21-13(3)16(18-19-21)17(22)20(4)15-7-8-25(23,24)10-15/h5-6,9,15H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDAZMPTDFJWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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